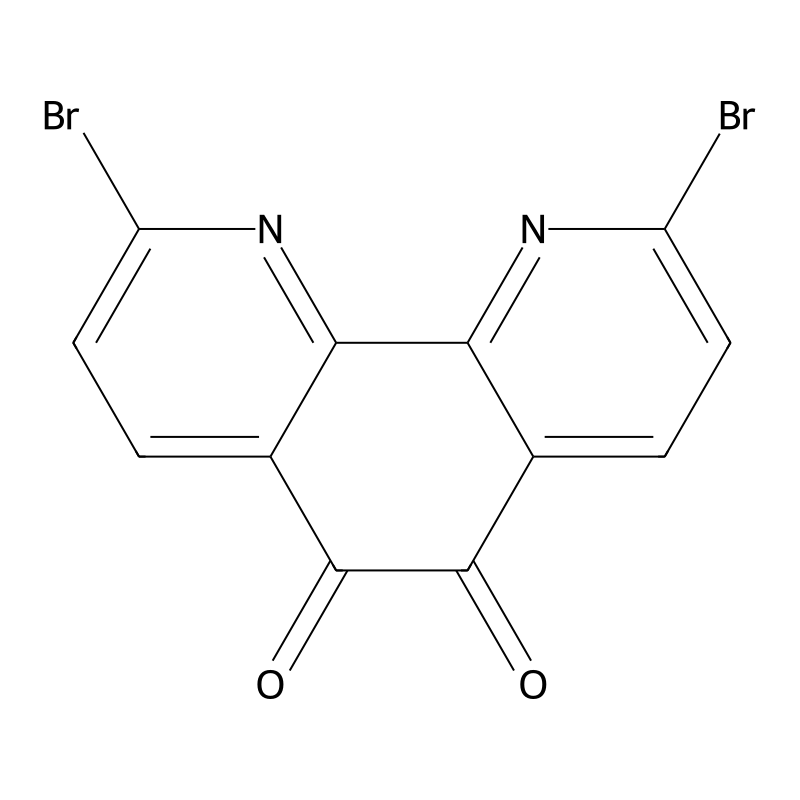2,9-Dibromo-1,10-phenanthroline-5,6-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Metal ion complexation:
,9-diBr-phen exhibits the ability to form complexes with various metal ions due to the presence of nitrogen and oxygen atoms in its structure. These complexes have potential applications in various fields, including:
- Catalysis: Metal complexes of 2,9-diBr-phen are being investigated for their ability to catalyze various chemical reactions, such as oxidation and reduction reactions [].
- Sensors: The selective binding properties of 2,9-diBr-phen towards specific metal ions can be exploited to develop sensors for the detection of these ions in environmental and biological samples [].
Biological applications:
Some studies suggest that 2,9-diBr-phen might possess potential biological activities, such as:
- Antimicrobial activity: Some studies have shown that 2,9-diBr-phen exhibits antibacterial and antifungal activity against various microorganisms []. However, further research is needed to understand the mechanism of action and potential applications.
- DNA binding: Studies have reported the ability of 2,9-diBr-phen to bind to DNA, suggesting potential applications in areas like targeted drug delivery or as potential tools for studying DNA-protein interactions []. However, further research is needed to understand the specific interactions and potential implications.
2,9-Dibromo-1,10-phenanthroline-5,6-dione is an organic compound with the molecular formula C12H4Br2N2O2 and a molecular weight of 367.98 g/mol. It features two bromine atoms positioned at the 2 and 9 positions of the phenanthroline ring structure. This compound is known for its ability to act as a ligand in coordination chemistry and has applications in various fields including medicinal chemistry and materials science .
The synthesis of 2,9-dibromo-1,10-phenanthroline-5,6-dione typically involves the bromination of 1,10-phenanthroline followed by oxidation. The general reaction pathway includes:
- Bromination: 1,10-phenanthroline is treated with sulfuric acid, nitric acid, and potassium bromide at controlled temperatures to introduce the bromine substituents.
- Oxidation: The resulting dibrominated product undergoes further oxidation to yield the dione form .
The compound can also participate in various coordination reactions with transition metals, forming metal complexes that exhibit unique properties.
Research indicates that 2,9-dibromo-1,10-phenanthroline-5,6-dione exhibits notable biological activity. It has been studied for its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes. Additionally, derivatives of this compound have shown antimicrobial properties and potential use in targeting specific biological pathways .
The synthesis of 2,9-dibromo-1,10-phenanthroline-5,6-dione can be summarized in two main stages:
- Stage One: The reaction of 1,10-phenanthroline with sulfuric acid and nitric acid in the presence of potassium bromide at temperatures ranging from 0°C to 80°C for about three hours.
- Stage Two: The product is then treated with sodium hydroxide in water to neutralize the solution and precipitate the desired dione compound .
The applications of 2,9-dibromo-1,10-phenanthroline-5,6-dione are diverse:
- Coordination Chemistry: It serves as a ligand for transition metals in various complexation reactions.
- Biological Research: Its DNA intercalating properties make it useful in studying nucleic acid interactions and developing anticancer drugs.
- Material Science: The compound can be utilized in synthesizing novel materials with specific electronic or optical properties .
Studies involving interaction mechanisms of 2,9-dibromo-1,10-phenanthroline-5,6-dione with biomolecules have revealed insights into its binding affinity and specificity towards DNA. Techniques such as fluorescence spectroscopy and circular dichroism have been employed to analyze these interactions . These studies are crucial for understanding its potential therapeutic effects and mechanisms of action.
Several compounds share structural similarities with 2,9-dibromo-1,10-phenanthroline-5,6-dione. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,10-Phenanthroline | No bromine substituents | Known as a versatile ligand for metal complexes |
| 1,10-Phenanthroline-5,6-dione | No bromine substituents | Exhibits strong DNA intercalation properties |
| 4-Bromo-1,10-phenanthroline | One bromine substituent | Used in similar synthetic pathways |
| 3-Bromo-1,10-phenanthroline | One bromine substituent | Less potent as a DNA intercalator compared to dibrominated versions |
The uniqueness of 2,9-dibromo-1,10-phenanthroline-5,6-dione lies in its dual bromine substitution which enhances its reactivity and biological activity compared to its non-brominated counterparts.








